Cas no 851403-27-5 (N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide)

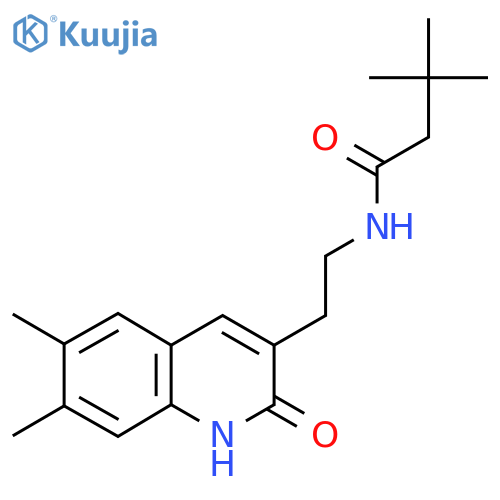

851403-27-5 structure

商品名:N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide

N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide 化学的及び物理的性質

名前と識別子

-

- N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide

- F0611-0098

- N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide

- HMS2248G17

- 851403-27-5

- CHEMBL1458031

- CCG-28182

- AB00669286-01

- SMR000016187

- AKOS024586944

- MLS000101562

-

- インチ: 1S/C19H26N2O2/c1-12-8-15-10-14(18(23)21-16(15)9-13(12)2)6-7-20-17(22)11-19(3,4)5/h8-10H,6-7,11H2,1-5H3,(H,20,22)(H,21,23)

- InChIKey: CFZGIPWOSDXIIC-UHFFFAOYSA-N

- ほほえんだ: O=C(CC(C)(C)C)NCCC1C(NC2C=C(C)C(C)=CC=2C=1)=O

計算された属性

- せいみつぶんしりょう: 314.199428076g/mol

- どういたいしつりょう: 314.199428076g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 490

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 58.2Ų

N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0611-0098-10mg |

N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide |

851403-27-5 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0611-0098-2mg |

N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide |

851403-27-5 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0611-0098-3mg |

N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide |

851403-27-5 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0611-0098-15mg |

N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide |

851403-27-5 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0611-0098-25mg |

N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide |

851403-27-5 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0611-0098-10μmol |

N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide |

851403-27-5 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0611-0098-40mg |

N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide |

851403-27-5 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0611-0098-20μmol |

N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide |

851403-27-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0611-0098-1mg |

N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide |

851403-27-5 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0611-0098-30mg |

N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide |

851403-27-5 | 90%+ | 30mg |

$119.0 | 2023-05-17 |

N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

851403-27-5 (N-2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-3,3-dimethylbutanamide) 関連製品

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬